BenchChemオンラインストアへようこそ!

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine

Medicinal Chemistry Drug Discovery M3 Muscarinic Antagonism

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine (CAS 1338959-85-5) is a cyclic amine derivative featuring a thiazole ring linked to a 2-methylcyclohexan-1-amine scaffold. The thiazole moiety is a recognized pharmacophore in medicinal chemistry, and this compound is part of a broader class of cyclohexylamine derivatives that have been explored for their potential dual beta-2 adrenergic agonist and M3 muscarinic antagonist activities.

Molecular Formula C12H20N2S
Molecular Weight 224.37
CAS No. 1338959-85-5
Cat. No. B2960576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine
CAS1338959-85-5
Molecular FormulaC12H20N2S
Molecular Weight224.37
Structural Identifiers
SMILESCC1CCCCC1NC(C)C2=NC=CS2
InChIInChI=1S/C12H20N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h7-11,14H,3-6H2,1-2H3
InChIKeyLFTQRIRBXKYKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine (CAS 1338959-85-5): Product Profile and Sourcing Considerations


2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine (CAS 1338959-85-5) is a cyclic amine derivative featuring a thiazole ring linked to a 2-methylcyclohexan-1-amine scaffold . The thiazole moiety is a recognized pharmacophore in medicinal chemistry, and this compound is part of a broader class of cyclohexylamine derivatives that have been explored for their potential dual beta-2 adrenergic agonist and M3 muscarinic antagonist activities [1]. It is listed in the ChEMBL database (CHEMBL4985223) with a preclinical development phase and recorded bioactivity data, indicating its candidacy in drug discovery pipelines [2].

Why Generic Substitution of Thiazole-Containing Cycloalkylamines Is Not Recommended for 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine


Generic substitution within this compound class is complicated by the precise nature of the cycloalkyl and thiazole modifications. The ChEMBL entry for this compound documents specific bioactivity (Inhibition, Functional assay) linked to a distinct target profile [1]. Critical structural variations – a 2-methylcyclohexan-1-amine core versus the unsubstituted cycloheptanamine found in a close in-class analog (CAS 1339151-79-9) – can drastically change molecular recognition. The patent literature further underscores this, with specific substitutions on the cyclohexylamine scaffold directly dictating the balance between β2 adrenergic agonism and M3 muscarinic antagonism [2]. Therefore, seemingly minor structural modifications can lead to a loss of desired polypharmacology or unforeseen selectivity shifts, making direct one-to-one functional substitution unreliable without matching the exact structure.

Quantitative Evidence Guide for 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine: Data-Driven Differentiation from Analogues


Bioactivity Profile Cross-Referencing: 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine vs. Cycloheptanamine Analog

The target compound 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine (PubChem CID 64488437) has curated bioactivity records in ChEMBL consisting of 2 Inhibition assays, 1 Functional assay, and 1 distinct Target [1]. In comparison, the closely related analog N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine (CAS 1339151-79-9, C12H20N2S, MW 224.37) has no associated bioactivity data in PubChem or ChEMBL as of the current database indexing . This constitutes a direct evidence gap, where only the target compound possesses documented biological interrogation.

Medicinal Chemistry Drug Discovery M3 Muscarinic Antagonism

Class-Level Pharmacological Directionality: Inferred Differentiation via Patent-Exemplified Dual Pharmacology

The patent family around WO2013068552A1 establishes that specific cyclohexylamine derivatives carrying a thiazole group can exhibit dual β2 adrenergic agonist and M3 muscarinic antagonist activities [1]. The generic structure encompasses the target compound's scaffold. The lead examples in such patents often require a precise 2-methyl substitution on the cyclohexane ring to achieve the desired dual activity profile. Analogous compounds lacking this substitution, such as the cycloheptanamine variant, would fall outside the exemplified scope of this dual pharmacology, implying a potential loss of therapeutic polypharmacology that is a key differentiator in respiratory disease models [1].

Respiratory Therapy Dual Pharmacology Structure-Activity Relationship

Structural Differentiation: 2-Methylcyclohexane vs. Cycloheptane Ring Size and Substituent Effects

In the absence of head-to-head potency data, computational and medicinal chemistry principles indicate that the 2-methylcyclohexan-1-amine core in the target compound presents a different conformational ensemble and steric footprint compared to the cycloheptanamine ring in CAS 1339151-79-9. Specifically, the 2-methyl group on cyclohexane restricts the ring-flipping dynamics and biases the chair conformation, potentially enhancing the pre-organization for target binding. By contrast, the cycloheptane ring is more flexible and occupies a larger spatial volume, which could lead to off-target interactions or reduced ligand efficiency (LE). While quantitative LE values cannot be computed without specific IC50 data, the structural difference represents a key property for medicinal chemists optimizing selectivity .

ADME Prediction Ligand Efficiency Structural Biology

Sourcing Purity and Analytical Reproducibility Specifications

The target compound is available with a specification of ≥95% purity from AKSci, accompanied by full quality assurance documentation, including SDS and available COA (Certificate of Analysis) on request . The comparator N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine is also offered at 95% purity by Bidepharm . While both meet a standard purity threshold, the target compound is explicitly backed by vendor QA systems that allow for batch-to-batch traceability, which is critical for reproducible bioassay results. Minor impurity profiles, which can vary between batches and vendors, are a known source of assay variability; therefore, a well-documented QA chain is a procurement-relevant differentiator.

Chemical Procurement Reproducibility Quality Control

Optimal Application Scenarios for 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine (CAS 1338959-85-5) Based on Verified Evidence


Lead Discovery in Dual Beta-2 Adrenergic and M3 Muscarinic Programs

As a direct structural match to the pharmacophore described in patent WO2013068552A1, this compound is ideally suited for hit-to-lead or lead optimization programs targeting respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma [1]. Its core scaffold has been designed to deliver dual pharmacology, a sought-after profile for combined bronchodilation and anti-inflammatory effects.

Medicinal Chemistry Structure-Activity Relationship Expansion

The compound's existing bioactivity footprint in ChEMBL [2] makes it a superior starting point for SAR expansion over data-deficient analogs. Researchers can use the pre-existing inhibition and functional activity data to guide the synthesis of focused libraries, saving on initial screening costs.

Receptor Selectivity Profiling in Muscarinic Subtype Panels

Given its implicit dual activity, the compound is a candidate for selectivity profiling against M1-M5 muscarinic receptor subtypes. A procurement choice that prioritizes this compound over ones without the 2-methylcyclohexyl motif can help elucidate the structural determinants of M3 selectivity, a key safety concern in muscarinic drug development [1].

Chemical Biology Tool for GPCR Functional Assays

With documented functional assay activity, this compound can serve as a probe molecule in G protein-coupled receptor (GPCR) signal transduction studies [2]. Its high-purity availability with traceable analytics ensures suitability for quantitative pharmacology experiments where unknown impurities could confound data.

Quote Request

Request a Quote for 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.